molecular formula C11H13ClN2S B14637491 (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine CAS No. 52419-98-4

(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine

Cat. No.: B14637491
CAS No.: 52419-98-4
M. Wt: 240.75 g/mol
InChI Key: ZEPAEAMBLDGUPX-UHFFFAOYSA-N
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Description

(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a thiazolidine ring with an imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloro-2-methylaniline with 3-methyl-1,3-thiazolidine-2-thione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines with different substituents.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the thiazolidine ring can interact with metal ions, affecting metalloprotein function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-2-imine
  • (2Z)-N-(4-Methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
  • (2Z)-N-(4-Bromo-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine

Uniqueness

(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

52419-98-4

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C11H13ClN2S/c1-8-7-9(12)3-4-10(8)13-11-14(2)5-6-15-11/h3-4,7H,5-6H2,1-2H3

InChI Key

ZEPAEAMBLDGUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2N(CCS2)C

Origin of Product

United States

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